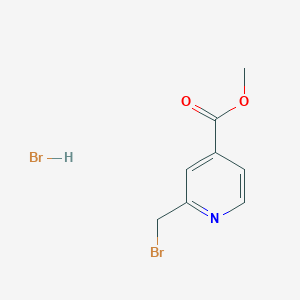

Methyl 2-(bromomethyl)isonicotinate hydrobromide

Overview

Description

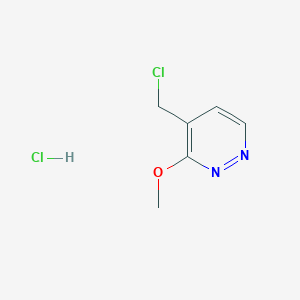

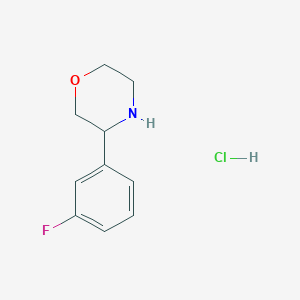

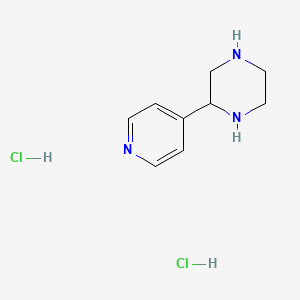

“Methyl 2-(bromomethyl)isonicotinate hydrobromide” is a pyridine derivative . It has a molecular formula of C8H9Br2NO2 . It is used in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (NBD) based colorimetric and fluorescence chemosensor .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring attached to a methyl ester group . The average mass of the molecule is 310.971 Da .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 310.97 . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications

Efficient Synthesis Processes

- Efficient Synthesis of 5-Methyl-3-(bromomethyl)pyridine Hydrobromide: A new preparation method for 5-Methyl-3-(bromomethyl)pyridine hydrobromide is reported, using 5-methylnicotinic acid as the starting material. This method is noted for being simple, efficient, and environmentally friendly (Guo, Lu, & Wang, 2015).

Applications in Organic and Coordination Chemistry

- One-Pot Halomethylation of Salicylaldehydes: This study describes the one-pot bromo- and chloro-methylation of salicylaldehydes, establishing a method to attach functional arms to these compounds for further applications in organic and coordination chemistry (Wang, Wilson, Blake, Collinson, Tasker, & Schröder, 2006).

Development of Alternatives to Methyl Bromide

- Research on Alternatives to Methyl Bromide: This paper provides an overview of the national research program initiated to develop alternatives to methyl bromide, focusing on strawberry, pepper, tomato, perennial, and nursery cropping systems (Schneider, Rosskopf, Leesch, Chellemi, Bull, & Mazzola, 2003).

Pest Management

- Methyl Isonicotinate in Pest Management: Methyl isonicotinate, a 4-pyridyl carbonyl compound, is investigated for uses in thrips pest management. Field and glasshouse trapping experiments have shown increased trap capture of at least 12 thrips species (Teulon, Davidson, Perry, Nielsen, Castañé, Bosch, Riudavets, van Tol, & de Kogel, 2017).

Synthesis of Novel Compounds

- Conjugate Addition for Synthesis of Novel Compounds: The paper discusses the conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)piperidine hydrobromide to methyl and ethyl acrylate, leading to the synthesis of novel compounds (D’hooghe, Tehrani, Buyck, & Kimpe, 2009).

Intramolecular Bromoamination

- Intramolecular Bromoamination Processes: This study explores the addition of bromine to various compounds resulting in the formation of bromomethylpyrrolidines and related structures (Horning & Muchowski, 1974).

Safety and Hazards

properties

IUPAC Name |

methyl 2-(bromomethyl)pyridine-4-carboxylate;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2.BrH/c1-12-8(11)6-2-3-10-7(4-6)5-9;/h2-4H,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJJKLALKIMYLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)CBr.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-ol hydrochloride](/img/structure/B3113504.png)

![Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride](/img/structure/B3113512.png)

![1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine hydrochloride](/img/structure/B3113553.png)